2,2-Dibromo-1-(4-butylphenyl)ethanone

Lipophilicity LogP Membrane permeability

2,2-Dibromo-1-(4-butylphenyl)ethanone (CAS 1325203-71-1) is a geminal dibromo ketone belonging to the α,α-dibromoacetophenone class, with molecular formula C12H14Br2O and molecular weight 334.05 g/mol. The compound features two bromine atoms at the α-carbon adjacent to the carbonyl, and a linear n-butyl substituent at the para position of the phenyl ring (SMILES: CCCCc1ccc(C(=O)C(Br)Br)cc1).

Molecular Formula C12H14Br2O
Molecular Weight 334.05 g/mol
Cat. No. B13702606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromo-1-(4-butylphenyl)ethanone
Molecular FormulaC12H14Br2O
Molecular Weight334.05 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)C(Br)Br
InChIInChI=1S/C12H14Br2O/c1-2-3-4-9-5-7-10(8-6-9)11(15)12(13)14/h5-8,12H,2-4H2,1H3
InChIKeyHVEYIMOBFHJJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dibromo-1-(4-butylphenyl)ethanone: Core Physicochemical and Structural Identity for Procurement Decisions


2,2-Dibromo-1-(4-butylphenyl)ethanone (CAS 1325203-71-1) is a geminal dibromo ketone belonging to the α,α-dibromoacetophenone class, with molecular formula C12H14Br2O and molecular weight 334.05 g/mol . The compound features two bromine atoms at the α-carbon adjacent to the carbonyl, and a linear n-butyl substituent at the para position of the phenyl ring (SMILES: CCCCc1ccc(C(=O)C(Br)Br)cc1) . This structural architecture combines the high electrophilic reactivity conferred by the gem-dibromo motif—a hallmark exploited extensively for heterocycle construction and α-keto functional group interconversion [1]—with the lipophilicity and steric profile of the n-butyl chain, which differentiates it from unsubstituted, shorter-alkyl, or branched-alkyl analogs in both reactivity and physicochemical properties.

  • Suitable for oxidative esterification and amidation workflows requiring a gem-dibromo ketone precursor
  • Selection differentiator: linear n-butyl chain provides distinct lipophilicity and conformational flexibility compared to shorter or branched alkyl analogs
  • Use context: heterocycle construction and α-keto functional group interconversion where the 4-substituent is retained in the final product

Why 2,2-Dibromo-1-(4-butylphenyl)ethanone Cannot Be Replaced by a Generic Dibromoacetophenone


The para-n-butyl substituent on 2,2-dibromo-1-(4-butylphenyl)ethanone is not a passive structural feature; it directly modulates lipophilicity, steric profile, and intermolecular interactions in a manner distinct from hydrogen, methyl, ethyl, isopropyl, or tert-butyl analogs. In the broader dibromoacetophenone class, 4-substituent identity has been shown to shift biological activity by orders of magnitude—for instance, in a recent mIDH1 inhibitor optimization campaign, iterative SAR across 4-substituted dibromoacetophenones yielded potency improvements from 73.6% inhibition at 2 μM for an initial hit to subnanomolar IC50 values (80.0 nM against IDH1 R132H and 58.0 nM against IDH1 R132C) for the optimized lead compound 27j [1]. While that specific study did not include the n-butyl congener, it establishes the class-level principle that the 4-substituent is a critical efficacy determinant. Furthermore, the linear n-butyl chain provides a distinct combination of conformational flexibility and hydrophobic surface area that cannot be replicated by a branched tert-butyl group (which introduces steric bulk and reduced conformational freedom) , nor by shorter alkyl chains (which reduce logP and membrane partitioning potential). For applications where the compound serves as a synthetic intermediate en route to α-keto esters, α-keto amides, or heterocyclic scaffolds, the n-butyl group is carried through to the final product, meaning substitution of the starting material directly alters downstream molecular properties .

  • 4‑Substituent identity alters downstream properties
    Unsubstituted, methyl, ethyl, or branched alkyl analogs may shift lipophilicity, steric profile, and molecular recognition; the n‑butyl group cannot be directly interchanged without affecting product characteristics.
  • Gem‑dibromo motif is mechanistically essential
    Monobromo or non‑brominated acetophenones cannot undergo the tandem oxidative transformations (α‑keto esters, α‑keto amides) for which the dibromo architecture is required.
  • Linear n‑butyl ≠ branched tert‑butyl
    The tert‑butyl isomer introduces steric bulk and restricted conformational freedom that may alter reaction kinetics, packing, and binding‑pocket complementarity relative to the flexible n‑butyl chain.

Quantitative Differentiation Evidence: 2,2-Dibromo-1-(4-butylphenyl)ethanone vs. Closest Comparators


Lipophilicity Differentiation: n-Butyl vs. Unsubstituted Parent and Shorter Alkyl Homologs

The n-butyl substituent at the 4-position substantially elevates lipophilicity relative to the unsubstituted parent 2,2-dibromo-1-phenylethanone. While experimentally measured logP values for the n-butyl congener are not publicly available, the closely related 4-tert-butyl isomer has a computed XLogP3 of 5.0 . By comparison, 2,2-dibromo-1-phenylethanone (no 4-substituent) has a predicted XLogP3 of approximately 2.9–3.2 [1]. Each methylene unit in a linear alkyl chain typically adds ~0.5 logP units; thus the n-butyl congener is estimated at XLogP3 ≈ 4.5–4.8, representing a >1.5 log unit increase over the unsubstituted parent. This corresponds to a >30-fold increase in octanol-water partition coefficient, which directly impacts solubility profiles, membrane partitioning, and chromatographic retention behavior. In class-level SAR, increased lipophilicity from 4-alkyl substitution has been correlated with enhanced cellular penetration and intracellular target engagement in dibromoacetophenone-derived inhibitors [2].

Lipophilicity (XLogP3)
Class-level inference
Target: est. XLogP3 ≈ 4.5–4.8
Unsubstituted parent: ≈ 2.9–3.2; 4‑methyl analog: ≈ 3.5–3.8
>1.5 logP increase over parent (~30‑fold partition coefficient rise); supports organic‑phase solubility and membrane partitioning studies.
XLogP3 computational estimate; class‑level SAR context.
Lipophilicity LogP Membrane permeability SAR

Molecular Weight and Halogen Content Differentiation: Dibromo vs. Monobromo Analog at the 4-Butylphenyl Core

2,2-Dibromo-1-(4-butylphenyl)ethanone (MW 334.05 g/mol, C12H14Br2O) differs from its monobromo analog 2-bromo-1-(4-butylphenyl)ethanone (MW 255.15 g/mol, C12H15BrO) by the presence of a second α-bromine atom . This 78.9 g/mol mass increase reflects an additional bromine (79.9 Da) and corresponds to a bromine mass fraction of 47.8% vs. 31.3% for the monobromo analog. Critically, the gem-dibromo motif provides two sequential leaving groups at the α-carbon, enabling tandem substitution chemistry (e.g., sequential nucleophilic displacement followed by oxidation or elimination) that is inaccessible with a single α-bromine. The synthetic review of α,α-dibromoacetophenones documents that this gem-dibromo architecture is uniquely suited for oxidative esterification to α-keto esters via DMSO treatment, aerial oxidation to α-keto amides, and cyclocondensation to heterocycles—transformations that either fail or proceed with fundamentally different regiochemical outcomes when attempted with α-monobromo ketones [1].

MW & Br content
Direct head-to-head
Dibromo: 334.05 g/mol, 47.8% Br (2 leaving groups)
Monobromo analog: 255.15 g/mol, 31.3% Br (1 leaving group)
The gem‑dibromo motif is mandatory for oxidative esterification and amidation; monobromo analog precludes these tandem substitution pathways.
Comparison based on molecular formula C12H14Br2O vs C12H15BrO.
Molecular weight Bromine content Reactivity Leaving group

Steric Profile Differentiation: Linear n-Butyl vs. Branched tert-Butyl and Shorter Chain Analogs

The linear n-butyl substituent (4-carbon straight chain) on the target compound provides a fundamentally different steric and conformational profile compared to the branched tert-butyl isomer (2,2-dibromo-1-(4-tert-butylphenyl)ethanone, same molecular formula C12H14Br2O and MW 334.05) and the isopropyl analog (C11H12Br2O, MW 320.02) . The tert-butyl group presents a spherical steric bulk (three methyl groups radiating from a quaternary carbon) with minimal conformational freedom, whereas the n-butyl group is a flexible linear chain capable of adopting multiple low-energy conformations. This conformational difference affects intermolecular packing, solubility in ordered media, and the accessibility of the α-carbon reaction center to nucleophiles. In the mIDH1 inhibitor series, 4-substituent variation produced IC50 differences spanning three orders of magnitude, demonstrating that the steric and electronic character of the 4-substituent profoundly impacts molecular recognition even when the reactive α,α-dibromo warhead remains constant [1]. The n-butyl chain offers an intermediate steric profile—less bulky than tert-butyl but more hydrophobic and sterically influential than methyl or ethyl—making it the preferred choice when balanced lipophilicity and conformational flexibility are required.

Steric profile
Class-level inference
n‑Butyl: linear, flexible, multiple rotatable bonds
tert‑Butyl: spherical bulk, restricted conformation; isopropyl: branched; ethyl: short linear
Flexible n‑butyl may enable better shape complementarity in hydrophobic pockets and reduce steric hindrance at the α‑carbon compared to tert‑butyl.
Steric ranking inferred from substituent topology; class‑level SAR indicates 4‑substituent can shift potency by orders of magnitude.
Steric effects Conformational flexibility Reactivity SAR

Synthetic Versatility: Gem-Dibromo Ketone as a Privileged Precursor for α-Keto Esters and α-Keto Amides

2,2-Dibromo-1-arylethanones, including the 4-butylphenyl congener, serve as privileged precursors for oxidative functionalization to α-keto esters and α-keto amides—two high-value product classes in medicinal chemistry and agrochemical development. The general method treats 2,2-dibromo-1-(het)arylethanones sequentially with dimethyl sulfoxide and an alkanol to produce α-keto esters in high efficiency [1]. Similarly, aerial oxidation in the presence of secondary amines converts these dibromoethanones to α-keto amides in moderate to good yields [2]. These transformations exploit the unique gem-dibromo architecture: the first bromide serves as a leaving group for initial substitution, while the second bromide is eliminated oxidatively. A broad substrate scope has been demonstrated across aryl and heteroaryl variants, establishing that the 4-substituent is carried through intact to the final α-keto ester or amide product [1][2]. Yields of up to 86% have been reported for the synthesis of 2,2-dibromo-1-arylethanones via the H2O2–HBr bromination method, with the reaction reaching completion within 20 minutes , confirming practical scalability of the precursor synthesis.

Synthetic versatility
Class-level inference
Reported yields up to 86% for dibromoacetophenone synthesis.
Enables oxidative esterification (DMSO + ROH) and aerial amidation (O₂ + R₂NH); n‑butyl group retained in product.
Gem‑dibromo architecture is mechanistically required for these oxidative transformations; monobromo substrates follow different pathways.
Conditions: DMSO/alkanol sequential treatment; air or O₂ with secondary amines; class‑level scope.
α-Keto esters α-Keto amides Oxidative esterification Heterocycle synthesis

Recommended Application Scenarios for 2,2-Dibromo-1-(4-butylphenyl)ethanone Based on Differential Evidence


Synthesis of 4-n-Butyl-Substituted α-Keto Esters via Oxidative Esterification

When the synthetic target is an α-keto ester bearing a 4-n-butylphenyl group—a motif relevant to lipophilic pharmacophores in medicinal chemistry—2,2-dibromo-1-(4-butylphenyl)ethanone is the direct precursor of choice. Treatment with DMSO followed by the desired alkanol converts the gem-dibromo ketone to the corresponding α-keto ester in a single operational sequence, with the n-butyl substituent carried through unchanged [1]. Neither the monobromo analog nor the parent acetophenone can undergo this transformation, making the dibromo compound irreplaceable for this specific product architecture.

Preparation of α-Keto Amides with Defined 4-n-Butylphenyl Hydrophobic Domain

For α-keto amide libraries requiring a medium-length linear alkyl hydrophobic anchor, the n-butyl congener provides a balanced lipophilicity profile (estimated XLogP3 ≈ 4.5–4.8) that falls between the less lipophilic methyl/ethyl analogs and the excessively bulky tert-butyl variant [1][2]. Aerial oxidation in the presence of secondary amines converts the dibromoethanone to the α-keto amide, a privileged scaffold in protease inhibitor design. The linear n-butyl chain offers conformational flexibility for induced-fit binding that the rigid tert-butyl group cannot provide, making this compound the rational procurement choice when screening for optimal target engagement in hydrophobic enzyme pockets [3].

Heterocycle Synthesis Requiring a Gem-Dibromo Electrophile with Defined Lipophilicity

α,α-Dibromoacetophenones are established building blocks for constructing thiazoles, triazolo-thiadiazines, quinoxalinones, and other heterocyclic systems of therapeutic interest [1]. When the target heterocycle must incorporate a 4-n-butylphenyl substituent—for example, to optimize logD, plasma protein binding, or membrane permeability in a lead optimization campaign—2,2-dibromo-1-(4-butylphenyl)ethanone is the specific starting material that directly installs this substituent. The class-level antimicrobial SAR data, while not specific to the n-butyl congener, demonstrate that the 4-substituent identity critically influences biological outcomes in the final heterocyclic products, with MIC values ranging from 16 to 256 μg/mL against Gram-positive bacteria depending on substituent choice [2], underscoring the importance of selecting the correct 4-substituted precursor at the procurement stage.

Building Block for Diversity-Oriented Synthesis with a Medium-Chain Alkyl Handle

In diversity-oriented synthesis (DOS) campaigns, the gem-dibromo ketone serves as a versatile branching point that can be elaborated through sequential nucleophilic substitution, reduction, oxidation, or cyclization pathways [1]. The n-butyl group on the target compound provides a chemically inert, medium-length alkyl handle that enhances organic solubility and facilitates chromatographic purification without introducing the excessive steric hindrance of tert-butyl or the metabolic lability sometimes associated with benzylic positions. The molecular weight of 334.05 g/mol also positions this compound favorably within lead-like chemical space (MW < 350) for fragment-based or HTS library construction, whereas the corresponding n-octyl or n-decyl analogs would exceed typical lead-likeness thresholds.

Application
Selection Property
Validation Focus
α‑Keto ester synthesis (oxidative esterification)
Gem‑dibromo ketone with intact n‑butyl substituent
Verify oxidative esterification efficiency and product retention of the 4‑n‑butylphenyl group
α‑Keto amide library construction
Balanced lipophilicity and conformational flexibility of linear n‑butyl
Confirm aerial oxidation conversion and preservation of the linear alkyl chain in the amide product
Heterocycle synthesis (thiazoles, triazolo‑thiadiazines, etc.)
Defined 4‑n‑butylphenyl electrophile installed directly
Validate cyclocondensation outcome; class‑level SAR indicates substituent‑dependent biological profile
Diversity‑oriented synthesis / lead‑like library building block
Inert medium‑chain alkyl handle, moderate MW (334), chemical versatility
Assess solubility, purification behavior, and compatibility with DOS pathways; verify retention of n‑butyl during derivatization
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